molecular formula C10H18O4 B8270270 3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers) CAS No. 181289-11-2

3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers)

Cat. No.: B8270270
CAS No.: 181289-11-2
M. Wt: 202.25 g/mol
InChI Key: NRXIYKWMCOQUTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of monomethyl 3-(2-methylpropyl)pentanedioate typically involves esterification reactions. One common method is the reaction of 3-(2-methylpropyl)pentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of monomethyl 3-(2-methylpropyl)pentanedioate follows similar principles but on a larger scale. The process involves continuous esterification in large reactors, followed by purification steps such as distillation to obtain the pure ester .

Chemical Reactions Analysis

Types of Reactions

3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers) has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of monomethyl 3-(2-methylpropyl)pentanedioate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Monomethyl 3-(2-methylpropyl)hexanedioate: Similar structure but with a different carbon chain length.

    Monomethyl 3-(2-methylpropyl)butanedioate: Another similar compound with a shorter carbon chain.

    Monomethyl 3-(2-methylpropyl)octanedioate: Similar compound with a longer carbon chain.

Uniqueness

3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers) is unique due to its specific carbon chain length and ester functional group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

181289-11-2

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

3-(2-methoxy-2-oxoethyl)-5-methylhexanoic acid

InChI

InChI=1S/C10H18O4/c1-7(2)4-8(5-9(11)12)6-10(13)14-3/h7-8H,4-6H2,1-3H3,(H,11,12)

InChI Key

NRXIYKWMCOQUTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)O)CC(=O)OC

Origin of Product

United States

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